B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid
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Overview
Description
B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid is an organoboron compound with the molecular formula C8H9BFNO4 and a molecular mass of 212.97 g/mol . This compound is notable for its application in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it an efficient method for producing this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include palladium catalysts for the Suzuki–Miyaura coupling reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon–carbon bonds.
Biology: It may be used in the study of biological processes and the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid exerts its effects involves its interaction with molecular targets and pathways in the body. The specific molecular targets and pathways involved depend on the particular application of the compound. For example, in the Suzuki–Miyaura coupling reaction, the compound interacts with palladium catalysts to form new carbon–carbon bonds .
Comparison with Similar Compounds
B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid can be compared with other similar compounds, such as:
2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: This compound also has a similar structure but different functional groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical properties and reactivity, making it valuable for specific applications in organic synthesis and other fields.
Properties
CAS No. |
874289-60-8 |
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Molecular Formula |
C8H9BFNO4 |
Molecular Weight |
212.97 g/mol |
IUPAC Name |
[2-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12) |
InChI Key |
ZLWDTVKNRUIREM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NOC)F)(O)O |
Origin of Product |
United States |
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